molecular formula C17H21N3O3 B5516385 5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole

5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole

Cat. No. B5516385
M. Wt: 315.37 g/mol
InChI Key: ZBSBKHVIEKIGES-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the requested molecule often involves ring opening followed by ring closure reactions. For example, a novel compound synthesized through ring opening followed by ring closure reactions of specific precursors was established based on elemental analysis and spectral data. The chemical calculations were performed using advanced computational methods to confirm the high stability and reactivity of the synthesized structure (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. For instance, the crystal structure of a related compound was determined, shedding light on the planarity of the pyrazole, pyridine, and pyran rings and their intermolecular interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

Compounds with a pyrazole core can undergo various chemical reactions, including oxidation, cycloaddition, and cross-coupling reactions, leading to a wide range of heterocyclic compounds. For example, derivatives were obtained by oxidation of specific precursors with lead tetraacetate, showcasing the versatility of pyrazole-based compounds in chemical synthesis (El-Nabi, 2004).

Physical Properties Analysis

The physical properties of these compounds, such as stability and solubility, can be influenced by their molecular structure. For example, the thermodynamic properties and stability of a similar compound were confirmed through computational methods, indicating the potential for diverse applications based on physical characteristics (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming intermolecular interactions, are crucial for understanding the behavior of these compounds in various environments. NBO analysis and other computational methods are often used to investigate hyperconjugative interactions and other chemical properties, providing insights into the reactivity and functional applications of these molecules (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Many pyrazole derivatives exhibit biological activity, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-11-13-6-4-8-20(13)17(21)16-10-15(18-19-16)12-5-3-7-14(9-12)23-2/h3,5,7,9-10,13H,4,6,8,11H2,1-2H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSBKHVIEKIGES-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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